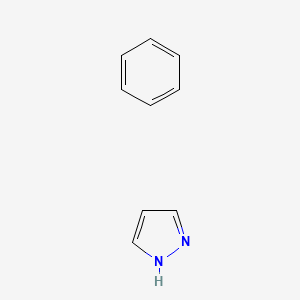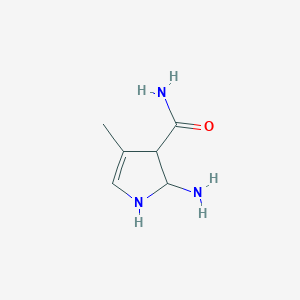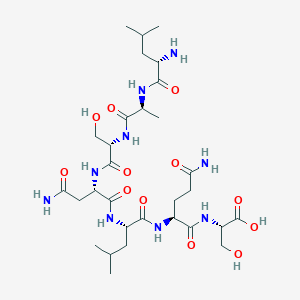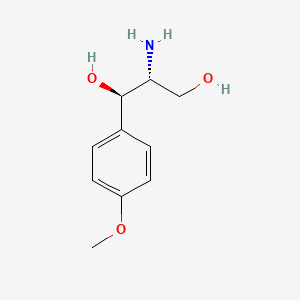![molecular formula C9H6F3N5O2 B14184034 5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole CAS No. 922711-85-1](/img/structure/B14184034.png)
5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole is a chemical compound with the molecular formula C8H4F3N5O2. It is a member of the tetrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole typically involves the reaction of 2-nitro-4-(trifluoromethyl)benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the tetrazole ring under mild conditions.
Major Products Formed
Scientific Research Applications
5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Mechanism of Action
The mechanism of action of 5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the tetrazole ring play crucial roles in its activity, allowing it to bind to and modulate the function of these targets. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Trifluoromethyl)phenyl)-2H-tetrazole: Similar in structure but lacks the nitro group.
5-(2-Nitrophenyl)-2H-tetrazole: Similar but does not have the trifluoromethyl group.
5-(4-Nitrophenyl)-2H-tetrazole: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
922711-85-1 |
|---|---|
Molecular Formula |
C9H6F3N5O2 |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
5-[[2-nitro-4-(trifluoromethyl)phenyl]methyl]-2H-tetrazole |
InChI |
InChI=1S/C9H6F3N5O2/c10-9(11,12)6-2-1-5(7(4-6)17(18)19)3-8-13-15-16-14-8/h1-2,4H,3H2,(H,13,14,15,16) |
InChI Key |
LATUJSRLQZWPJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)

![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)

![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)

![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)





![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
